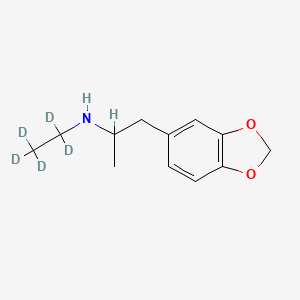

rac-MDEA-D5

Description

Significance of Deuterated Analogs in Pharmacological and Toxicological Research

Deuterated analogs, such as rac-MDEA-D5, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This substitution is a cornerstone of modern pharmacological and toxicological research for several key reasons. The primary advantage lies in the kinetic isotope effect, where the increased mass of deuterium can slow down metabolic reactions. nih.gov This allows researchers to investigate specific metabolic pathways and to potentially develop drug candidates with more favorable pharmacokinetic profiles. nih.gov

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards. aptochem.comscioninstruments.com Since they are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation, extraction, and chromatographic separation. aptochem.comoup.com However, their increased mass allows them to be distinguished by a mass spectrometer, enabling precise and accurate quantification of the target analyte in complex biological matrices. clearsynth.comtexilajournal.com This is crucial for minimizing errors that can arise from ion suppression or enhancement, thereby improving the reliability of analytical methods. texilajournal.com

Role of this compound as an Analytical Reference Standard in Controlled Substance Research

This compound serves as a critical analytical reference standard in the field of controlled substance research. lgcstandards.comcerilliant.com It is specifically used as an internal standard for the quantification of MDEA, a controlled substance often encountered in forensic and clinical toxicology cases. caymanchem.comscientificlabs.co.uk The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis because it compensates for variations in sample processing and instrumental analysis. scioninstruments.com

The reliability of forensic and toxicological analyses hinges on the accurate identification and quantification of illicit substances. ojp.gov this compound, when added to a biological sample (such as urine, blood, or hair) at a known concentration, allows for the precise determination of the MDEA concentration in that sample. oup.commn-net.comresearchgate.net This is achieved by comparing the mass spectrometer's response for the analyte (MDEA) to that of the internal standard (this compound). clearsynth.com This methodology, known as isotope dilution mass spectrometry, is widely employed in urine drug testing, clinical toxicology, and forensic analysis. cerilliant.comscientificlabs.co.uksigmaaldrich.com

Overview of Research Areas Utilizing this compound

The primary application of this compound is within forensic toxicology and clinical chemistry. scientificlabs.co.uksigmaaldrich.com Research in these areas often involves the development and validation of analytical methods for the simultaneous detection and quantification of multiple amphetamine-type stimulants in biological samples. researchgate.netd-nb.info For instance, studies have detailed methods for analyzing amphetamines in serum and whole blood using GC-MS, where deuterated analogs like this compound are essential for accurate quantification. researchgate.netd-nb.info

Furthermore, this compound is utilized in studies investigating the elution profiles and potential for chromatographic separation of drugs from their deuterated internal standards during solid-phase extraction (SPE). oup.comresearchgate.net Such research is vital for understanding and optimizing sample preparation techniques to ensure the accuracy of quantitative results. The development of robust and high-throughput bioanalytical methods also relies on the use of deuterated internal standards to control for variability in extraction, injection, and ionization. aptochem.com

Below are interactive data tables summarizing key information about this compound and its applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | (±)-MDEA-D5, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5, Eve-d5, MDE-d5 |

| Molecular Formula | C₁₂H₁₂D₅NO₂ |

| Molecular Weight | ~212.30 g/mol |

| CAS Number | 160227-43-0 |

| Form | Typically supplied as a solution in methanol (B129727) |

| Purity | ≥99% deuterated forms (d₁-d₅) |

Table 2: Applications of this compound in Research

| Research Area | Specific Application | Analytical Techniques |

|---|---|---|

| Forensic Toxicology | Quantification of MDEA in biological samples (urine, blood, hair) | GC-MS, LC-MS |

| Clinical Toxicology | Therapeutic drug monitoring and analysis in poisoning cases | GC-MS, LC-MS |

| Analytical Method Development | Internal standard for validation of quantitative assays | GC-MS, LC-MS |

| Pharmacokinetic Studies | Investigation of MDEA metabolism (as a stable isotope tracer) | Mass Spectrometry |

Properties

CAS No. |

160227-43-0 |

|---|---|

Molecular Formula |

C12H18ClNO2 |

Molecular Weight |

248.76 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |

InChI Key |

IBDIPBWIXJRJQM-IYSLTCQOSA-N |

SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2 |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl |

Canonical SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of Rac Mdea D5

Strategies for Deuterium (B1214612) Incorporation in Amphetamine Analogs

The introduction of deuterium into amphetamine analogs can be achieved through various synthetic strategies. A common and effective method is the use of deuterated reagents during the synthesis. For instance, in the synthesis of related amphetamine compounds, deuterated starting materials or reagents are employed at specific steps to introduce the isotopic label into the desired position of the molecule. asme.orgnih.gov

One prevalent strategy involves the reduction of precursor compounds with a deuterium source. For example, the reduction of nitriles or amides using powerful reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms. pressbooks.pub Another widely used technique is reductive amination, a reaction that forms an amine from a ketone or aldehyde. pressbooks.pubgoogle.comcdnsciencepub.com In this process, a deuterated reducing agent or a deuterated amine can be used to incorporate the isotopic label. researchgate.netchemicalbook.com

Precursor Compounds and Reaction Pathways for rac-MDEA-D5 Synthesis

The synthesis of this compound typically begins with the precursor 3,4-methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone. wikipedia.orgontosight.ai MDP2P is a key intermediate in the synthesis of many methylenedioxyphenethylamine compounds. wikipedia.org It is commonly synthesized from piperonal (B3395001) or safrole, which are naturally occurring compounds. wikipedia.orgmaps.orgnih.gov A common laboratory-scale synthesis involves the condensation of piperonal with nitroethane to yield 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to MDP2P. google.commaps.orgsciencemadness.org

The core reaction for the formation of MDEA from MDP2P is a reductive amination. ontosight.aibbgate.combbgate.comerowid.org This reaction involves the condensation of the ketone (MDP2P) with an amine, in this case, ethylamine (B1201723), to form an intermediate imine (or Schiff base). This imine is then reduced to the final amine product, MDEA. pressbooks.pub

To produce this compound, a deuterated ethylamine source is required for the reductive amination of MDP2P. Commercially available ethylamine-d5 (CD₃CD₂NH₂) or its hydrochloride salt is the ideal reagent for this purpose. isotope.comsigmaaldrich.comeurisotop.com The reaction scheme involves reacting MDP2P with ethylamine-d5 in the presence of a suitable reducing agent.

Table 1: Key Precursor Compounds for this compound Synthesis

| Compound Name | Chemical Structure | Role in Synthesis |

| Piperonal | C₈H₆O₃ | Starting material for MDP2P synthesis maps.orgnih.gov |

| 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | C₁₀H₁₀O₃ | Key precursor ketone wikipedia.orgontosight.ai |

| Ethylamine-d5 | CD₃CD₂NH₂ | Deuterated amine for reductive amination isotope.comsigmaaldrich.com |

| Ethyl-d5 bromide | CD₃CD₂Br | Alternative deuterated ethylating agent cdnsciencepub.comisotope.comsigmaaldrich.comchembk.com |

The reductive amination can be carried out using various reducing agents. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent often used in laboratory settings for this transformation. google.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) have also been reported for the synthesis of related amphetamines. erowid.orgresearchgate.net The reaction is typically performed in a suitable solvent, such as methanol (B129727), at ambient temperature. google.comerowid.org

An alternative, though less direct, approach could involve the synthesis of a deuterated ethyl halide, such as ethyl-d5 bromide, which can then be used to introduce the deuterated ethyl group. cdnsciencepub.comisotope.comsigmaaldrich.comchembk.com However, the direct use of ethylamine-d5 in a reductive amination reaction with MDP2P is a more straightforward and commonly employed method for preparing this compound.

Racemic Synthesis Considerations and Isotopic Purity

The synthesis of MDEA via the reductive amination of the prochiral ketone MDP2P, without the use of a chiral catalyst or resolving agent, will inherently produce a racemic mixture of the (R)- and (S)-enantiomers. sigmaaldrich.com This is because the reduction of the intermediate imine can occur from either face of the molecule with equal probability, leading to a 50:50 mixture of the two enantiomers. For the purpose of a reference standard for the racemic drug, this is the desired outcome.

A critical aspect of synthesizing an isotopically labeled internal standard like this compound is ensuring high isotopic purity. asme.orgasme.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. The presence of unlabeled (d₀) or partially labeled molecules can interfere with the accuracy of quantitative mass spectrometric analyses. asme.orgoup.com

The isotopic purity of the final product is highly dependent on the isotopic purity of the deuterated starting materials, such as the ethylamine-d5. It is also crucial to use reaction conditions that minimize any potential for hydrogen-deuterium exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or other reagents. researchgate.net

The determination of isotopic purity is typically performed using mass spectrometry (MS). researchgate.netresearchgate.netoup.com High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose, as it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. researchgate.netoup.com By analyzing the mass spectrum, the relative abundance of the desired d₅-labeled compound compared to any d₀ to d₄ impurities can be calculated. oup.com

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Principle | Application to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and retention time, followed by mass analysis. | Can be used to determine the isotopic distribution of the synthesized MDEA-D5. researchgate.netoup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their interaction with a stationary phase, followed by mass analysis. | Often used for the analysis of amphetamine analogs and their deuterated standards. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the differentiation of isotopologues. | Considered a key method for the precise determination of isotopic purity. researchgate.netoup.com |

Advanced Analytical Methodologies in Rac Mdea D5 Research

Development and Validation of Quantitative Analytical Methods

The quantification of rac-MDEA-D5, primarily utilized as an internal standard for the analysis of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), necessitates the development and validation of robust and sensitive analytical methods. researchgate.netsciex.com Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing reliable and accurate measurements. impactfactor.org Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (limits of detection and quantification). mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like MDEA. impactfactor.org The process involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. impactfactor.org For quantitative analysis of MDEA in biological matrices like dried blood spots, liquid-liquid micro-extraction is often employed for sample preparation. researchgate.net

A study on the analysis of MDEA in dried blood spots established optimal chromatographic conditions using an HP-5 MS capillary column (30 m x 0.25 mm i.d; 0.25 μm) with helium as the carrier gas at a flow rate of 1.0 ml/min and a column temperature of 250 °C. researchgate.net In such analyses, this compound serves as the ideal internal standard due to its chemical similarity to the analyte (MDEA), ensuring comparable extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer.

The validation of this GC-MS method demonstrated that it met the requirements of the EMEA bioanalytical guideline, with a validated concentration range of 15-250 ng/ml. researchgate.net

Table 1: GC-MS Method Validation Parameters for MDEA Analysis

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (Concentration Range) | 15-250 ng/ml | researchgate.net |

| Correlation Coefficient (r) | ≥ 0.98 | researchgate.net |

| Accuracy | Fulfilled EMEA Guideline Requirements | researchgate.net |

| Precision | Fulfilled EMEA Guideline Requirements | researchgate.net |

Single Ion Monitoring (SIM) is a GC-MS acquisition mode that enhances sensitivity and selectivity for target analyte quantification. volatileanalysis.comgcms.cz Instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is set to detect only a few specific, pre-selected ions that are characteristic of the compound of interest. scioninstruments.com This focused detection reduces background noise and significantly improves the signal-to-noise ratio, resulting in lower detection limits compared to full-scan mode. volatileanalysis.comeaslab.com

In the quantitative analysis of MDEA, SIM mode is employed to monitor characteristic fragment ions. researchgate.net For MDEA, key fragments are observed at m/z 72.00 and 44.00. researchgate.net When this compound is used as an internal standard, its corresponding deuterated fragments would be monitored. This allows for precise quantification even at low concentrations by isolating the analyte signal from matrix interferences. volatileanalysis.com The selection of specific ions is based on the mass spectrum of the target compound, choosing fragments that are both abundant and unique. gcms.cz

Table 2: Characteristic Ions for MDEA in GC-MS SIM Analysis

| Compound | Monitored Ions (m/z) | Reference |

|---|---|---|

| MDEA | 72.00, 44.00 | researchgate.net |

| Ephedrine HCl (Internal Standard Example) | 58.00, 77.00 | researchgate.net |

Tandem mass spectrometry (MS/MS) offers a higher degree of selectivity and specificity compared to single-stage mass spectrometry techniques like SIM mode. mdpi.com This technique involves two stages of mass analysis, where a specific "precursor" ion for the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific "product" ion from those fragments is monitored in the second mass analyzer. mdpi.com This process, often referred to as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and matrix effects, making it exceptionally powerful for analyzing complex samples. srce.hr

For the analysis of MDEA using this compound as an internal standard, a GC-MS/MS method would involve selecting the molecular ion or a primary fragment of MDEA as the precursor ion. This precursor is then fragmented, and a stable, high-intensity product ion is selected for monitoring. srce.hr This specificity ensures that the detected signal is unequivocally from the target analyte, improving accuracy and precision. researchgate.net The development of a GC-MS/MS method requires careful optimization of collision energies to ensure efficient fragmentation of the precursor ion into the desired product ion. srce.hr

Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced separation technique that provides a significant increase in peak capacity and resolving power compared to conventional one-dimensional GC. mdpi.comnih.gov In a GCxGC system, the effluent from a primary analytical column is continuously collected in small fractions by a modulator, which then rapidly injects these fractions onto a second, shorter column with a different stationary phase for an additional separation. unito.it

This orthogonal separation mechanism is particularly advantageous for analyzing complex biological matrices where MDEA might co-elute with endogenous compounds or other structurally similar substances. nih.gov The enhanced separation provided by GCxGC can resolve these co-elutions, leading to more accurate quantification. nih.gov When coupled with a mass spectrometer (GCxGC-MS), the technique provides highly detailed chemical information, combining the two-dimensional retention data with mass spectral data for confident compound identification. dlr.de While GCxGC-MS is more complex, its superior resolving power makes it a powerful tool for challenging analytical scenarios where trace-level detection and high specificity are required. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography is a fundamental separation technique widely used in pharmaceutical and clinical analysis. nih.gov When coupled with mass spectrometry, it becomes a versatile tool for the quantification of a broad range of compounds, including those not amenable to GC-MS without derivatization.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective analytical method. ub.edu Fluorescence detection relies on the ability of a compound to absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. This technique offers excellent sensitivity, often superior to UV detection, because not all compounds fluoresce, which reduces the likelihood of interfering signals from matrix components. ub.edu

Amphetamine-type compounds, including MDEA, are not naturally fluorescent. Therefore, for their analysis by HPLC-FLD, a pre-column or post-column derivatization step is required. science.gov This involves reacting the MDEA molecule with a fluorescent labeling agent (a fluorophore) to create a derivative that can be detected by FLD. This process adds a layer of complexity to the sample preparation but results in a highly sensitive analytical method. The separation is typically achieved on a reverse-phase column, and the method validation would include assessing the linearity, accuracy, and precision of the entire process, from extraction and derivatization to detection. nih.govnih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become a cornerstone in bioanalytical laboratories due to its high sensitivity, selectivity, and speed. In the context of this compound research, UHPLC-MS/MS is the technique of choice for the simultaneous detection and quantification of MDEA and its metabolites. The methodology leverages the chromatographic separation power of UHPLC, which employs columns with sub-2 µm particles to achieve rapid and efficient separation of analytes from complex matrix components.

Following chromatographic separation, the analytes are introduced into the tandem mass spectrometer. The instrument operates by selecting a specific precursor ion for the analyte of interest (e.g., MDEA) and its deuterated internal standard (this compound), fragmenting them, and then detecting specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and minimizes interferences from the sample matrix. The use of this compound, which co-elutes with the unlabeled MDEA, allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Method validation for UHPLC-MS/MS assays involving this compound typically adheres to stringent guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative UHPLC-MS/MS Method Validation Parameters for MDEA Quantification using this compound

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Recovery | > 85% |

Note: The values in this table are representative and may vary depending on the specific matrix and instrumentation.

Internal Standard Applications and Calibration Strategies

The fundamental principle behind the use of this compound as an internal standard is that it behaves nearly identically to the analyte (MDEA) throughout the entire analytical process, from extraction to detection. nih.gov Since a known amount of the internal standard is added to each sample at the beginning of the workflow, any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. nih.gov This allows for the accurate determination of the analyte concentration based on the ratio of the analyte's signal to the internal standard's signal.

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for the highly accurate quantification of chemical substances. researchgate.net The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native analyte. researchgate.net After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry to measure the altered isotopic ratio.

The key advantage of IDMS is its ability to provide highly accurate and precise results that are traceable to the International System of Units (SI). researchgate.net This is because the measurement is based on the ratio of isotopes, which is less susceptible to variations in instrument response and matrix effects compared to traditional calibration methods that rely on signal intensity. In the analysis of MDEA, the use of this compound in an IDMS workflow can significantly reduce the uncertainty of the measurement, making it an invaluable tool for reference material characterization and high-stakes forensic testing.

In toxicological research, it is often necessary to quantify not only the parent drug but also its metabolites to understand its pharmacokinetic profile. The use of this compound as an internal standard is crucial for the accurate quantification of MDEA and its primary metabolites, such as 3,4-methylenedioxyamphetamine (MDA).

A typical quantification workflow involves the addition of this compound to the biological sample (e.g., urine or blood) before any extraction or clean-up steps. Calibration curves are constructed by analyzing a series of standards containing known concentrations of MDEA and a constant concentration of this compound. The peak area ratio of MDEA to this compound is then plotted against the concentration of MDEA to generate a linear regression model. The concentration of MDEA in unknown samples is then determined by interpolating their peak area ratios from the calibration curve. This approach effectively compensates for variability in the analytical process, ensuring the reliability of the quantitative results. nih.gov

Sample Preparation Techniques for Complex Matrices in Research

The analysis of MDEA in complex biological matrices such as blood and urine requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of extraction technique is critical for achieving high recovery and minimizing matrix effects.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. For the extraction of MDEA from biological fluids, mixed-mode cation exchange cartridges are often employed. These cartridges contain a sorbent with both hydrophobic and ion-exchange functionalities, allowing for a highly selective extraction of basic compounds like MDEA.

A typical SPE protocol for MDEA using this compound as an internal standard involves the following steps:

Sample Pre-treatment: The biological sample is spiked with this compound and diluted with a buffer to adjust the pH.

Column Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by the equilibration buffer.

Sample Loading: The pre-treated sample is loaded onto the cartridge.

Washing: The cartridge is washed with a series of solvents to remove interfering substances.

Elution: The analyte and internal standard are eluted from the cartridge with a solvent mixture, typically containing an organic solvent and a small amount of a basic modifier.

The resulting eluate is then evaporated to dryness and reconstituted in a suitable solvent for UHPLC-MS/MS analysis. SPE offers the advantages of high recovery, clean extracts, and the potential for automation. researchgate.net

Table 2: Representative Recovery Data for SPE of MDEA from Urine using a Deuterated Internal Standard

| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | % RSD |

| MDEA | 25 | 92.5 | 4.8 |

| MDEA | 100 | 95.1 | 3.2 |

| MDEA | 500 | 93.8 | 3.9 |

Note: This data is illustrative and based on typical performance for amphetamine-class compounds.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of MDEA, a basic compound, the pH of the aqueous sample is adjusted to a value above its pKa to ensure it is in its neutral, more organic-soluble form.

A general LLE procedure for MDEA from a biological matrix would be as follows:

The sample is spiked with this compound.

The pH of the sample is adjusted to the basic range (e.g., pH 9-10) with a suitable buffer.

An immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added, and the mixture is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase.

The mixture is centrifuged to separate the two phases.

The organic layer is transferred to a clean tube and evaporated to dryness.

The residue is reconstituted in a solvent compatible with the analytical instrument.

While LLE can be effective, it is often more labor-intensive and may result in the formation of emulsions, which can complicate the separation of the layers. However, it remains a valuable technique, particularly when dealing with highly complex or viscous matrices.

Matrix Effects Mitigation in Mass Spectrometry-Based Assays

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects.

Since this compound is structurally and chemically almost identical to MDEA, it co-elutes from the chromatography column at the same retention time and experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for.

Several strategies can be employed during sample preparation to reduce the complexity of the matrix and minimize potential interferences before analysis. These include:

Protein Precipitation (PPT): A simple and rapid technique to remove proteins from biological samples like plasma or urine. However, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. LLE can provide cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up by utilizing a solid sorbent to retain the analyte while matrix components are washed away. Mixed-mode SPE, which combines two different retention mechanisms (e.g., reversed-phase and ion exchange), can yield even cleaner extracts and significantly reduce matrix effects.

Optimizing chromatographic conditions, such as the mobile phase composition and gradient, can also help to separate MDEA and this compound from interfering matrix components, further reducing the potential for ion suppression or enhancement.

Method Validation Parameters for Research-Grade Assays

The validation of an analytical method is essential to ensure its reliability for the intended research application. For quantitative assays involving this compound, a comprehensive validation process must be conducted, assessing various parameters as outlined in the following subsections.

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is established by analyzing a series of standards containing known concentrations of MDEA and a constant concentration of the internal standard, this compound.

The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis is then performed on the data. For a method to be considered linear, the coefficient of determination (r²) is typically expected to be ≥ 0.99. The use of a weighted linear regression model (e.g., 1/x or 1/x²) is often necessary to ensure accuracy across the entire calibration range, especially for methods with a wide dynamic range.

Table 1: Representative Linearity Data for MDEA Analysis using this compound

| Analyte | Calibration Range (ng/mL) | Regression Equation | Weighting Factor | r² |

|---|

Note: This table is illustrative and based on typical performance characteristics for such assays.

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of accuracy and precision.

The LOD is often determined based on the signal-to-noise ratio (S/N), typically requiring a ratio of at least 3:1. The LOQ is commonly established as the lowest concentration on the calibration curve that can be measured with a precision of ≤ 20% coefficient of variation (CV) and an accuracy within ± 20% of the nominal value.

Table 2: Typical LOD and LOQ Values for MDEA Analysis

| Parameter | MDEA (ng/mL) |

|---|---|

| LOD | 0.5 |

Note: These values are representative and can vary depending on the matrix and analytical instrumentation.

Accuracy, Precision, and Recovery Assessments

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and comparing the measured concentrations to the nominal values. The accuracy is expressed as the percentage of the nominal value.

Precision describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (%CV). Precision is evaluated at two levels: intra-assay precision (within-run) and inter-assay precision (between-run).

Recovery is the efficiency of the sample preparation process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. The use of this compound helps to correct for any losses during the extraction procedure.

Table 3: Example Accuracy and Precision Data for MDEA Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Low | 5 | < 10 | < 15 | 90 - 110 |

| Medium | 50 | < 10 | < 15 | 90 - 110 |

Note: These are generally accepted criteria for bioanalytical method validation.

Selectivity and Specificity Evaluation

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability of the method to measure only the analyte of interest.

In the context of this compound, selectivity is assessed by analyzing blank matrix samples from different sources to check for any interfering peaks at the retention time of MDEA and this compound. The absence of significant interferences demonstrates the selectivity of the method. The high specificity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions for both MDEA and this compound, ensures that only these compounds are being measured. Potential cross-talk between the mass transitions of the analyte and the internal standard should also be evaluated to ensure that the signal of one does not interfere with the other.

Analyte Stability in Research Samples

The stability of this compound in biological samples is a critical factor for ensuring the accuracy and reliability of quantitative analysis in research settings. While specific stability studies exclusively focused on this compound are not extensively documented in publicly available literature, the stability of its non-deuterated parent compound, 3,4-Methylenedioxyethylamphetamine (MDEA), and the closely related compound 3,4-Methylenedioxymethamphetamine (MDMA), has been investigated in various matrices. The data from these studies serve as a strong indicator for the expected stability of this compound. Deuterated standards are generally considered to exhibit stability profiles similar to their non-deuterated counterparts under typical storage and handling conditions.

Research on related compounds demonstrates good stability under controlled storage conditions, particularly when frozen. For instance, studies on MDEA and MDMA have shown no significant degradation in water and urine samples over a 21-week period when stored at temperatures of -20°C, 4°C, or 20°C. nih.gov In serum, these compounds were stable for up to 17 weeks, and in whole blood, for up to 5 weeks, with matrix degradation being the limiting factor for analysis at warmer temperatures. nih.gov Long-term storage of MDMA in post-mortem blood specimens at -20°C has also shown no significant changes in concentration over extended periods. researchgate.net

In oral fluid, MDMA has been found to show only minor changes in concentration under various storage conditions, including short-term storage at room temperature, 4°C, fluctuating temperatures, and long-term storage at -20°C. monash.edu The stability of derivatized extracts for gas chromatography-mass spectrometry (GC-MS) analysis has also been assessed, with compounds of interest, including MDEA, remaining stable for up to 48 hours when stored in autosampler vials at room temperature. nih.gov

The following table summarizes findings on the stability of MDEA and related compounds in different biological matrices, which can be extrapolated to inform the handling and storage of this compound samples.

| Matrix | Compound(s) | Storage Temperature | Duration | Stability Findings |

| Water | MDA, MDMA, MDEA | -20°C, 4°C, 20°C | 21 weeks | No significant loss observed. nih.gov |

| Urine | MDA, MDMA, MDEA | -20°C, 4°C, 20°C | 21 weeks | No significant loss observed. nih.gov |

| Serum | MDA, MDMA, MDEA | -20°C, 4°C, 20°C | 17 weeks | Stable. nih.gov |

| Whole Blood | MDA, MDMA, MDEA | -20°C, 4°C, 20°C | 5 weeks | Stable; analysis limited by matrix degradation at warmer temperatures. nih.gov |

| Oral Fluid | MDMA | Room Temp, 4°C, Fluctuating Temps, -20°C | Short & Long-term | Only minor changes observed. monash.edu |

| Derivatized Extracts | MDEA, MDMA, etc. | Room Temperature | 48 hours | Stable in autosampler vials. nih.gov |

Mechanistic Metabolic Investigations of Mdea and Deuterated Analogs

In Vitro Metabolism Studies Using Hepatic Microsomes and Hepatocytes

In vitro models are essential for isolating and characterizing metabolic pathways. nuvisan.comthermofisher.com Liver-derived systems, such as hepatic microsomes and intact hepatocytes, are the gold standard because they contain the primary enzymes responsible for drug metabolism. thermofisher.comdls.com Microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. dls.com

The metabolism of MDEA, much like its close analog MDMA, proceeds through several key pathways. Phase I reactions introduce or expose functional groups, primarily through the action of CYP enzymes. nih.gov For MDEA, these pathways include:

N-deethylation: The removal of the N-ethyl group to form 3,4-methylenedioxyamphetamine (MDA).

Demethylenation: The opening of the methylenedioxy ring to form the corresponding catechol, 3,4-dihydroxy-N-ethylamphetamine (DHEA). This is a critical step mediated by CYP enzymes. nih.gov

Aromatic and Aliphatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the ethyl side chain.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion. These reactions include:

Glucuronidation and Sulfation: The catechol metabolites, such as DHEA, are readily conjugated with glucuronic acid or sulfate.

Methylation: The catechol metabolites can also be methylated by catechol-O-methyltransferase (COMT). nih.gov

Glutathione Conjugation: Studies on the related compound MDMA in human hepatocytes have shown the formation of glutathione (GSH) conjugates, which are considered potential contributors to neurotoxicity. nih.govnih.gov A similar pathway is anticipated for MDEA.

The primary metabolites identified or expected from these pathways are summarized in the table below.

| Metabolic Pathway | Phase | Metabolite Name | Abbreviation |

| N-Deethylation | Phase I | 3,4-Methylenedioxyamphetamine | MDA |

| Demethylenation | Phase I | 3,4-Dihydroxy-N-ethylamphetamine | DHEA |

| Demethylenation & N-Deethylation | Phase I | 3,4-Dihydroxyamphetamine | DHA |

| O-Methylation of DHEA | Phase II | 4-Hydroxy-3-methoxy-N-ethylamphetamine | HMEA |

| Glucuronide Conjugation | Phase II | DHEA-glucuronide | - |

| Sulfate Conjugation | Phase II | DHEA-sulfate | - |

| Glutathione Conjugation | Phase II | Glutathione-adducts of DHEA | - |

The metabolic stability of a compound, often expressed as its in vitro half-life or intrinsic clearance (CLint), is determined by incubating it with hepatocytes or microsomes and measuring its disappearance over time. nuvisan.com The primary enzymes responsible for the metabolism of MDEA are isoforms of the cytochrome P450 superfamily. wikipedia.org Based on studies of structurally similar amphetamines, CYP2D6 is a major contributor to the metabolism, with additional involvement from CYP3A4. nih.govwikipedia.org

The involvement of multiple enzymes can lead to complex kinetics. nih.gov Research on MDMA metabolism in rat liver microsomes indicates that CYP2D6 plays a significant role in its bioactivation, while CYP3A4 is also involved. nih.gov Inhibition of these enzymes can significantly alter the metabolic profile and cytotoxicity of the parent compound. nih.gov Given the structural similarity, MDEA metabolism is expected to be governed by these same key enzymes, making its clearance rate dependent on individual variations in the expression and activity of CYP2D6 and CYP3A4.

In Vivo Animal Model Metabolism Research

In vivo studies in animal models, particularly rodents, are used to understand the disposition and metabolic profile of compounds in a whole-organism context. These studies provide valuable data on how metabolites are distributed, accumulated, and excreted.

Significant differences exist in drug metabolism across species, including between rodents and primates, which can impact the translation of preclinical data to humans. nih.gov These differences often arise from variations in the expression levels and catalytic activities of CYP enzyme isoforms. nih.gov For example, while CYP2D6 is crucial in humans, the corresponding ortholog in rats has different substrate specificities.

Studies comparing the metabolism of the neurotoxin MPTP found marked differences between rodents and primates; primates retained the toxic metabolite MPP+ in the brain for a much longer period, which may explain their heightened sensitivity. nih.gov Although MDEA is structurally different, this highlights a key principle: primates may exhibit different metabolite retention and clearance profiles compared to rodents. Therefore, while rodent models are useful for identifying major metabolic pathways, quantitative extrapolation to humans or other primates must be done with caution, as the relative importance of different pathways may vary. nih.gov

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at a site of metabolic attack can significantly slow the rate of bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), is a well-established strategy for modulating a drug's pharmacokinetic properties. researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. researchgate.net

In rac-MDEA-D5, the five hydrogen atoms on the N-ethyl group are replaced with deuterium. Since N-deethylation is a primary metabolic pathway for MDEA, this substitution is expected to have a profound impact. The cleavage of the C-D bond on the carbon adjacent to the nitrogen is a rate-limiting step in N-dealkylation. nih.gov

The expected consequences of this deuteration are:

Reduced Rate of N-deethylation: The formation of the major metabolite, MDA, will be significantly slowed. Studies on other deuterated compounds have demonstrated this effect clearly. For instance, the N-demethylation of deuterated enzalutamide (d3-ENT) was substantially retarded, resulting in an eightfold lower exposure to its N-demethylated metabolite in rats. researchgate.netnih.gov

Metabolic Switching: When one metabolic pathway is inhibited, the compound may be shunted towards other available pathways. nih.gov For MDEA-D5, a decrease in N-deethylation could lead to a proportional increase in metabolism via demethylenation or aromatic hydroxylation. This "metabolic switching" can alter the relative abundance of different metabolites. nih.gov

The table below summarizes the hypothesized effects of deuteration on the primary metabolic pathways of MDEA.

| Metabolic Pathway | Parent Compound (MDEA) | Deuterated Analog (this compound) | Expected Outcome due to KIE |

| N-Deethylation | Major Pathway | Significantly Slowed | Decreased formation of MDA; Increased parent drug exposure |

| Demethylenation | Secondary Pathway | Rate Unchanged or Increased | Potential for increased formation of DHEA (metabolic switching) |

| Hydroxylation | Minor/Secondary Pathway | Rate Unchanged or Increased | Potential for increased formation of hydroxylated metabolites |

Stereochemical Considerations in Mdea Research

Importance of Enantiomeric Composition in Pharmacological Studies

The knowledge that enantiomers of a chiral drug can differ significantly in their biological activities is a foundational principle in pharmacology. nih.gov These differences can be both quantitative (potency) and qualitative (mechanism of action). nih.gov Consequently, evaluating a chiral drug simply as a racemic mixture can obscure the distinct pharmacological and toxicological contributions of each stereoisomer. For many psychoactive substances, the biological activity resides predominantly in one enantiomer.

In the case of related amphetamine-type compounds, this stereoselectivity is well-documented. The S(+)-isomer of amphetamine, for example, is reported to be up to 10 times more potent than the R(–)-isomer in its alerting activity. researchgate.net Similarly, dextromethamphetamine is a more potent central nervous system stimulant than its levo-methamphetamine counterpart. wikipedia.org This highlights the necessity of determining the enantiomeric composition of MDEA in pharmacological studies to accurately interpret its effects. The enantiomeric purity of a sample is a critical factor, as even small amounts of a highly potent enantiomer can significantly influence the observed biological activity. nih.gov Therefore, understanding the specific actions of (R)- and (S)-MDEA is crucial for correlating chemical structure with pharmacological outcomes.

Enantioselective Analytical Methods for MDEA and Related Compounds

To study the individual effects of MDEA enantiomers, robust analytical methods capable of separating and quantifying them are required. Because enantiomers possess identical physical properties in an achiral environment, specialized techniques are necessary to distinguish them. The two primary strategies employed for the enantioselective analysis of MDEA and related compounds are direct separation on a chiral stationary phase and indirect separation following derivatization with a chiral reagent.

Chiral Stationary Phase Chromatography (CSP-LC-MS/MS)

Direct enantioselective separation can be achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral.

The principle of CSP chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are among the most common and versatile types used for this purpose. doi.orgnih.gov

This approach offers significant advantages, including high accuracy and the avoidance of potential racemization (the conversion of one enantiomer into its mirror image) that can sometimes occur under the high-temperature conditions of other methods. doi.org CSP-LC-MS/MS is considered a highly accurate method for determining the enantiomeric composition of amphetamine-like substances in various biological matrices. doi.org

Chiral Derivatization Strategies for GC-MS

An alternative, indirect approach to enantiomeric separation involves chemical derivatization. jfda-online.com In this strategy, the racemic mixture of MDEA is reacted with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical and chemical properties and can therefore be separated using standard, achiral chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). jfda-online.comnih.gov The choice of derivatizing reagent is critical and often targets the amine functional group of the MDEA molecule. A variety of reagents have been developed for this purpose, including acylating and silylating agents. thermofisher.comgreyhoundchrom.comgcms.cz For instance, in studies of the related compound N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), S-heptafluorobutyrylprolyl chloride was successfully used as a CDA to separate its enantiomers for analysis. nih.gov

This method is widely applicable and allows laboratories equipped with standard GC-MS instrumentation to perform chiral analysis. jfda-online.com

Table 1: Comparison of Enantioselective Analytical Methods

| Feature | CSP-LC-MS/MS | Chiral Derivatization GC-MS |

|---|---|---|

| Principle | Direct separation via transient diastereomeric interactions with a chiral column. | Indirect separation after converting enantiomers into diastereomers. |

| Chromatography | Chiral stationary phase required. | Standard (achiral) stationary phase. |

| Sample Prep | Minimal derivatization needed. | Requires a chemical derivatization step with a chiral reagent. |

| Key Advantage | High accuracy; avoids potential for thermal racemization. doi.org | Utilizes widely available standard GC-MS equipment. jfda-online.com |

| Potential Issue | Requires specialized and often more expensive chiral columns. | Derivatization reaction must be complete; potential for racemization. doi.org |

Stereoselective Binding and Metabolic Research

The differential pharmacological effects of MDEA enantiomers originate from stereoselective interactions at a molecular level within the body. These include binding to plasma proteins and target receptors, as well as metabolism by enzymes.

Stereoselective binding to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), can influence the distribution and availability of each enantiomer, as only the unbound fraction of a drug is typically pharmacologically active. nih.gov More critically, interactions at the target site, such as neurotransmitter transporters or receptors, are often highly stereospecific. nih.govresearchgate.net One enantiomer may bind with significantly higher affinity and/or efficacy than the other, leading to its dominance in the observed pharmacological effect.

Furthermore, the metabolism of MDEA is stereoselective, primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmdpi.com Research on the closely related compound MBDB, which aligns with findings for MDEA and MDMA, has identified several key CYP isoforms involved in its biotransformation. nih.gov The metabolic pathways include N-dealkylation (removal of the ethyl group) and demethylenation (opening of the methylenedioxy ring).

Key findings indicate:

CYP2C19 and CYP2B6 are also major contributors, with CYP2C19 showing high enantioselectivity. nih.gov

At low substrate concentrations, the (S)-enantiomer appears to be metabolized at a higher rate than the (R)-enantiomer, particularly by CYP2C19. nih.gov

This stereoselective metabolism means that the two enantiomers can have different clearance rates and metabolic profiles, leading to different durations of action and potentially different active metabolites.

Table 2: Key Cytochrome P450 Enzymes in the Stereoselective Metabolism of MDEA and Related Compounds

| Enzyme | Role in Metabolism | Stereoselectivity Notes |

|---|---|---|

| CYP2D6 | Major enzyme, particularly for demethylenation. nih.gov | Known for genetic polymorphisms affecting metabolic capacity. cambridgemedchemconsulting.com |

| CYP2C19 | Involved in both dealkylation and demethylenation. | Highly enantioselective; preferentially metabolizes the (S)-enantiomer at low concentrations. nih.gov |

| CYP2B6 | Primarily involved in N-dealkylation. nih.gov | Contributes to the overall metabolic clearance. |

| CYP1A2 & CYP3A4 | Also contribute to the demethylenation pathway. nih.gov | Part of the broader enzymatic system responsible for biotransformation. |

Emerging Research Applications of Rac Mdea D5

Utilization in Forensic Toxicology Research Method Development

In forensic toxicology, the development of robust and reliable analytical methods is essential for the unambiguous identification and precise quantification of drugs and their metabolites in biological samples. rac-MDEA-D5 is an indispensable tool in the development and validation of such methods for its non-labeled counterpart, MDEA. As a stable isotope-labeled internal standard (SIL-IS), it is added to samples at a known concentration at the beginning of the analytical process. Because it behaves almost identically to the target analyte (MDEA) during extraction, derivatization, and chromatographic separation, any loss of substance during these steps affects both the analyte and the internal standard proportionally.

The use of a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry. It effectively compensates for matrix effects—the phenomenon where other components in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can determine the concentration of the analyte with high precision and accuracy, as the ratio remains constant even if the absolute signals fluctuate. This approach is fundamental to methods that must withstand the rigorous scrutiny of legal proceedings.

The development of sensitive and specific methods for detecting MDEA in diverse biological matrices is a key area of forensic research. This compound is crucial for the validation and routine application of these analytical techniques, which often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Urine: Urine is a common matrix for drug testing due to its non-invasive collection and higher concentration of metabolites. Research has detailed methods using both GC-MS and LC-MS/MS for MDEA detection. In these methods, urine samples are often pre-treated with enzymatic hydrolysis to release conjugated metabolites, followed by extraction. The addition of this compound prior to extraction allows for accurate quantification. For instance, a GC-MS method for determining MDEA and other amphetamines in urine involved derivatization to improve chromatographic performance, with the deuterated standard enabling precise measurement. One study focusing on the hydrolysis products of related compounds reported a limit of detection (LOD) for MDEA as low as 1.6 ng/mL using a GC-MS method.

Oral Fluid: Oral fluid is an increasingly important specimen due to its non-invasive and observable collection, which minimizes the risk of adulteration. It often reflects recent drug use. LC-MS/MS is the preferred technique for oral fluid analysis because of the low sample volumes and the typically low drug concentrations. A "dilute-and-shoot" approach, where the sample is simply diluted with a solution containing the internal standard (like this compound) and then injected into the LC-MS/MS system, is common. Published multi-analyte methods have successfully validated the detection of MDEA in oral fluid alongside numerous other drugs of abuse, demonstrating the utility of SIL-IS in complex screening procedures.

Blood: Blood provides a direct measure of the drug circulating in the body at the time of collection. Methodologies for MDEA in whole blood, plasma, or dried blood spots (DBS) have been developed, primarily using GC-MS or LC-MS/MS. A study on the analysis of MDEA in DBS using GC-MS established a validated method with a linear concentration range of 15-250 ng/mL. The use of an internal standard is critical to account for variations in extraction efficiency from the complex blood matrix.

Hair: Hair analysis provides a long-term history of drug exposure, spanning months to years. Analytes become incorporated into the hair shaft as it grows. The analytical process involves washing the hair to remove external contamination, followed by digestion or extraction to release the trapped drugs. GC-MS is a commonly used technique for hair analysis. Research has described methods where hair samples are digested and extracted, with the analytes then derivatized before GC-MS analysis. The low concentrations of drugs found in hair make the use of a sensitive detection method and a reliable internal standard like this compound essential for accurate quantification. Studies have reported achieving limits of detection for MDEA in hair in the range of 0.03-0.08 ng/mg.

The table below summarizes typical analytical parameters found in research for the detection of MDEA, where this compound would be used as an internal standard.

| Biological Specimen | Analytical Technique | Typical Limit of Quantification (LOQ) / Detection (LOD) |

|---|---|---|

| Urine | GC-MS | 1.6 ng/mL (LOD) |

| Blood (DBS) | GC-MS | 15 ng/mL (LLOQ) |

| Oral Fluid | LC-MS/MS | Below 10 ng/mL |

| Hair | GC-MS | 0.03 - 0.08 ng/mg (LOD) |

Application in Fundamental Neuropharmacology Research as a Tool

In the field of fundamental neuropharmacology, the primary role of this compound is not as a direct pharmacological agent but as an analytical tool that facilitates research. There is no evidence in published literature to suggest that this compound is used as a tool in itself for applications such as in vitro receptor binding assays or as an isotopic tracer to elucidate metabolic pathways in the brain. The substitution of hydrogen with deuterium (B1214612) atoms does not significantly alter the compound's affinity for receptors or enzymes, but its use is confined to its analytical properties.

The true application of this compound in neuropharmacology is its function as an internal standard for the precise quantification of MDEA in experimental samples. Neuropharmacological studies often aim to correlate specific drug concentrations in the brain or plasma with observed behavioral or neurochemical effects. For example, researchers might investigate the relationship between MDEA concentration in rat brain microdialysate and levels of neurotransmitters like serotonin (B10506) or dopamine (B1211576). In such studies, the ability to accurately measure minute quantities of MDEA is paramount. By using this compound and LC-MS/MS, researchers can confidently and reliably quantify MDEA concentrations, thereby strengthening the validity of their findings regarding the drug's mechanisms of action, pharmacokinetics, and pharmacodynamics.

Use in Drug Impurity Profiling Research

Drug impurity profiling is a forensic application that identifies and quantifies the impurities present in illicit drug seizures. These impurities can include starting materials, intermediates, and by-products from the synthesis process. The resulting chemical signature can be used to link different drug batches, identify the synthetic route used, and ultimately trace the product back to a specific clandestine laboratory.

The foundational step in impurity profiling is to determine the exact amount of the primary active substance, against which the impurities are measured, often as a relative percentage. The use of a stable isotope-labeled internal standard like this compound is critical for this purpose. By adding a known quantity of this compound to an extract from a seized MDEA sample, analysts can use GC-MS or LC-MS/MS to accurately determine the precise concentration and purity of the MDEA present.

Once the exact MDEA content is established, the various minor peaks in the chromatogram, representing the impurities, can be identified and quantified relative to the main component. This allows for the creation of a robust and reproducible impurity profile. Without an accurate quantification of the main drug, the relative percentages of the impurities would be unreliable, making comparisons between different seizures scientifically unsound. Therefore, while not an impurity itself, this compound is a vital research tool that provides the quantitative anchor needed for meaningful and legally defensible drug impurity profiling.

Future Research Directions and Methodological Innovations

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The primary application of rac-MDEA-D5 is as an internal standard in chromatographic and mass spectrometric methods to ensure accurate quantification of MDEA in complex biological matrices. bohrium.comnih.govresearchgate.net Future developments are focused on pushing the boundaries of detection and increasing the efficiency of these analyses.

Current methods, predominantly based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have already achieved low limits of quantification (LOQ), often in the low nanogram per milliliter (ng/mL) range. bohrium.comresearchgate.netnih.gov However, the demand for higher throughput and the analysis of ever-smaller sample volumes, such as in dried blood spots (DBS) or meconium, drives the need for further innovation. sciex.comsciex.com

Future research will likely concentrate on:

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): The adoption of UHPLC systems can significantly reduce analysis times from over 20 minutes to under 5 minutes per sample, drastically increasing sample throughput without compromising separation quality. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry offer exact mass analysis, which is ideal for identifying metabolites and distinguishing between isobaric interferences, a common challenge in complex biological samples. core.ac.uk

Direct Injection/Minimal Sample Preparation: Innovations that reduce or eliminate the need for extensive sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can substantially decrease turnaround times and potential for analyte loss. bohrium.comoup.com Direct injection of diluted urine, for example, has proven effective, with this compound compensating for matrix effects. bohrium.comnih.gov

| Technique | Key Advantage | Typical LOQ Range for MDEA | Role of this compound |

|---|---|---|---|

| GC-MS | High chromatographic resolution, well-established. researchgate.net | 1.0 - 25 ng/mL oup.comresearchgate.net | Corrects for derivatization and extraction variability. researchgate.netresearchgate.net |

| LC-MS/MS | High sensitivity and specificity, suitable for polar metabolites. bohrium.comresearchgate.net | 0.2 - 10 ng/mL researchgate.netunb.br | Compensates for matrix effects and ionization suppression. chiron.no |

| UHPLC-MS/MS | Greatly reduced run times (high throughput). nih.govresearchgate.net | 0.4 - 16 ng/mL nih.gov | Essential for accurate quantification in rapid gradient elutions. researchgate.net |

Advanced Mechanistic Studies using in vitro and in vivo Models

While this compound itself is not the subject of pharmacological studies, its use is indispensable for conducting advanced mechanistic research on MDEA. By enabling precise quantification, this compound helps elucidate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of its non-deuterated parent compound.

In Vitro Studies: Future research will continue to use this compound as an internal standard in studies involving cell cultures (e.g., human liver microsomes) to investigate metabolic pathways. These studies can identify the specific cytochrome P450 (CYP450) enzymes responsible for MDEA's metabolism into compounds like MDA (3,4-methylenedioxyamphetamine) and other hydroxylated metabolites. nih.govnih.gov Precise quantification allows for the calculation of enzyme kinetics (Vmax, Km), providing a deeper understanding of potential drug-drug interactions.

In Vivo Studies: In controlled clinical or preclinical studies, this compound is crucial for accurately tracking the concentration-time profiles of MDEA and its metabolites in biological fluids like plasma and urine. researchgate.netnih.gov This allows for the precise determination of key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area-under-the-curve (AUC), which indicates total drug exposure. nih.gov Such data is fundamental for understanding the dose-concentration relationship and inter-subject variability. nih.gov

Expansion of Deuterated Analog Research to Other Psychoactive Substances

The successful and widespread use of this compound and similar deuterated standards (e.g., MDMA-D5, Amphetamine-D5) exemplifies a "gold standard" approach in analytical toxicology. chiron.nochromatographyonline.com The principle of isotope dilution mass spectrometry, where a known concentration of a stable isotope-labeled (SIL) internal standard is added to a sample, is a powerful tool for ensuring accuracy. americanlaboratory.comnih.gov

Future research is focused on expanding this methodology to a broader range of substances, particularly new psychoactive substances (NPS). lgcstandards.com The constant emergence of novel designer drugs, including synthetic cathinones, cannabinoids, and fentanyl analogs, presents a significant challenge for forensic laboratories. sciex.comlgcstandards.com

The development and validation of deuterated analogs for these new compounds are critical for:

Accurate Quantification: Ensuring that measurements in forensic casework are precise and legally defensible. nih.govunb.br

Metabolic Studies: Understanding how these new substances are processed by the body.

Pharmacokinetic Profiling: Characterizing their absorption, distribution, metabolism, and excretion.

| Parent Compound | Common Deuterated Analog | Primary Analytical Application |

|---|---|---|

| MDEA | MDEA-D5 / MDEA-D6 researchgate.netpsu.edu | Quantification in urine and plasma for forensic and clinical testing. researchgate.net |

| MDMA | MDMA-D5 chromatographyonline.com | Pharmacokinetic studies and routine drug screening. nih.gov |

| Amphetamine | Amphetamine-D5 / Amphetamine-D11 chiron.nochromatographyonline.com | Distinguishing illicit use from prescription medication and general toxicology. researchgate.net |

| Methamphetamine | Methamphetamine-D5 chromatographyonline.com | Forensic analysis in various biological matrices. chromatographyonline.com |

| Mephedrone | Mephedrone-D3 chromatographyonline.com | Detection and quantification of synthetic cathinones. chromatographyonline.com |

| Fentanyl | Fentanyl-D5 ojp.gov | Monitoring of synthetic opioids in clinical and postmortem cases. ojp.gov |

Integration of Omics Technologies in Metabolic and Pharmacological Research

"Omics" technologies, such as metabolomics and proteomics, represent a frontier in understanding the global biological response to drug exposure. In this context, this compound plays a vital, albeit indirect, role.

Metabolomics: This field aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. When studying the metabolic impact of MDEA, targeted metabolomics approaches rely on highly accurate quantification of the drug and its known metabolites. The use of this compound as an internal standard is essential for this, correcting for variations during sample preparation and analysis and allowing for a precise picture of the metabolic flux following drug administration. unb.br

Proteomics: This is the large-scale study of proteins. While this compound is not directly used in proteomics, the pharmacokinetic data obtained through its use can be correlated with proteomic data. For example, researchers can investigate how different plasma concentrations of MDEA (accurately measured using MDEA-D5) affect the expression levels of proteins involved in neural signaling, cellular stress, or metabolism.

The integration of precise pharmacokinetic data, enabled by stable isotope-labeled standards like this compound, with large-scale omics data will provide a more holistic understanding of the pharmacological and toxicological effects of psychoactive substances. This systems-biology approach is a key direction for future research, moving beyond simple quantification to a comprehensive characterization of a drug's biological impact.

Q & A

Q. Advanced

- Accelerated stability studies : Expose the compound to stressors (temperature, pH) and quantify degradation via LC-MS.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life.

- Control variables : Document environmental conditions (humidity, light exposure) rigorously to isolate degradation pathways .

How should researchers document and archive experimental data for this compound to ensure reproducibility?

Basic

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Include synthesis parameters, instrument calibration logs, and raw spectral files.

- Repositories : Use domain-specific platforms (e.g., Zenodo, institutional databases) with persistent identifiers (DOIs).

- Version control : Track iterative protocol changes using tools like GitLab .

What statistical approaches are essential when analyzing dose-response relationships in this compound studies?

Q. Advanced

- Power analysis : Predefine sample sizes to minimize Type II errors.

- Non-linear regression : Fit sigmoidal models (e.g., Hill equation) to dose-response curves.

- Error propagation : Quantify uncertainties in deuterium labeling effects using Monte Carlo simulations .

How can multi-omics data integration be optimized in studies investigating this compound’s metabolic pathways?

Q. Advanced

- Cross-platform normalization : Align transcriptomic, proteomic, and metabolomic datasets using batch-correction algorithms (e.g., ComBat).

- Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG identify deuterium-induced metabolic shifts.

- Validation : Confirm hypotheses via targeted isotope tracing experiments .

What strategies mitigate isotopic dilution effects in in vivo studies of this compound?

Q. Advanced

- Dosing optimization : Administer compound at concentrations exceeding endogenous pool sizes.

- Tracer kinetics : Model isotopic dilution using compartmental analysis.

- Control experiments : Compare with non-deuterated controls to isolate labeling artifacts .

How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Q. Advanced

- Sensitivity analysis : Identify force field parameters (e.g., DFT calculations) most affecting predictions.

- Experimental calibration : Adjust computational models using empirical data (e.g., reaction kinetics).

- Peer validation : Share datasets and code for community benchmarking .

What ethical and procedural guidelines apply when using this compound in human-derived cell line studies?

Q. Basic

- Ethics approval : Secure institutional review board (IRB) clearance for human tissue use.

- Data anonymization : Remove identifiers from datasets per GDPR/HIPAA standards.

- Transparency : Disclose deuterated compound sourcing and purity in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.